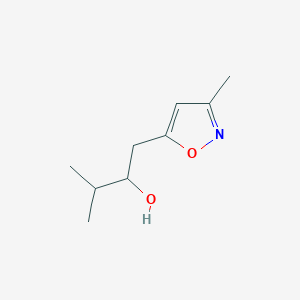
3-Methyl-1-(3-methylisoxazol-5-yl)butan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-1-(3-methylisoxazol-5-yl)butan-2-ol is a chemical compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(3-methylisoxazol-5-yl)butan-2-ol typically involves the reaction of 3-methylisoxazole with appropriate alkylating agents under controlled conditions. One common method involves the use of bismuth(III) trifluoromethanesulfonate as a catalyst in a one-pot condensation reaction . The reaction conditions often require a solvent such as isopropanol and a temperature of around 70°C for optimal yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and yield. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it more cost-effective and scalable.
化学反应分析
Types of Reactions
3-Methyl-1-(3-methylisoxazol-5-yl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The isoxazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as halogens (Cl2, Br2) and organometallic compounds (Grignard reagents) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the isoxazole ring.
科学研究应用
3-Methyl-1-(3-methylisoxazol-5-yl)butan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
作用机制
The mechanism of action of 3-Methyl-1-(3-methylisoxazol-5-yl)butan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its isoxazole ring structure allows it to bind to specific receptors or enzymes, modulating their activity and leading to desired therapeutic effects .
相似化合物的比较
Similar Compounds
3-Amino-5-methylisoxazole: This compound shares the isoxazole ring structure but has an amino group instead of a hydroxyl group.
3-Methyl-1-butanol:
Uniqueness
3-Methyl-1-(3-methylisoxazol-5-yl)butan-2-ol is unique due to its combination of the isoxazole ring and the hydroxyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C9H15NO2 |
|---|---|
分子量 |
169.22 g/mol |
IUPAC 名称 |
3-methyl-1-(3-methyl-1,2-oxazol-5-yl)butan-2-ol |
InChI |
InChI=1S/C9H15NO2/c1-6(2)9(11)5-8-4-7(3)10-12-8/h4,6,9,11H,5H2,1-3H3 |
InChI 键 |
APSVERKOHJHQGR-UHFFFAOYSA-N |
规范 SMILES |
CC1=NOC(=C1)CC(C(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















